
4-Benzyloxypropiophenone
Overview
Description
4-Benzyloxypropiophenone, with the chemical formula C16H16O2, is a white crystalline solid known for its applications in organic synthesis. This compound is characterized by its benzyl and hydroxy functional groups, making it a valuable intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyloxypropiophenone can be achieved through several methods. One notable method involves the reaction of benzyl chloride with 4-hydroxypropiophenone in the presence of sodium hydroxide. This reaction is facilitated by liquid–liquid–liquid phase-transfer catalysis (L-L-L PTC) using tetra butyl ammonium bromide as the catalyst. This method is efficient and environmentally friendly, minimizing waste.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of phase-transfer catalysis ensures high selectivity and yield, making it a preferred method for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyloxypropiophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like sodium hydroxide and various alkyl halides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-Benzyloxypropiophenone is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antitumor and pesticidal properties.
Medicine: It is used in the synthesis of drugs such as Ifenprodil and Buphenine, which have applications in treating neurological disorders and cardiovascular conditions.
Mechanism of Action
The mechanism of action of 4-Benzyloxypropiophenone involves its interaction with specific molecular targets. For instance, in the synthesis of pharmaceuticals, it acts as a precursor that undergoes further chemical transformations to yield active compounds. These active compounds then interact with biological targets, such as receptors or enzymes, to exert their therapeutic effects.
Comparison with Similar Compounds
4-Hydroxypropiophenone: This compound is a precursor in the synthesis of 4-Benzyloxypropiophenone and shares similar functional groups.
Benzyl Chloride: Used in the synthesis process, it is structurally related and serves as a key reagent.
Phenyl Ethers: These compounds have similar structural features and are used in similar applications.
Uniqueness: this compound stands out due to its specific combination of benzyl and hydroxy functional groups, which confer unique reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and serve as an intermediate in the production of pharmaceuticals and other compounds highlights its importance in both research and industry .
Biological Activity
4-Benzyloxypropiophenone (CAS Number: 4495-66-3) is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and literature.
This compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₆O₂ |
Molecular Weight | 240.297 g/mol |
Density | 1.1 ± 0.1 g/cm³ |
Melting Point | 99 - 102 °C |
Boiling Point | 391.0 ± 17.0 °C at 760 mmHg |
Flash Point | 174.4 ± 14.5 °C |
Synthesis and Derivatives
The synthesis of this compound often involves the bromination of its precursor, followed by various chemical transformations to yield derivatives with enhanced biological activities. For instance, it serves as a precursor in the synthesis of bazedoxifene, a selective estrogen receptor modulator (SERM) used in the treatment of hormone-dependent cancers .
Anticancer Properties
Research indicates that compounds derived from or related to this compound exhibit significant anticancer properties. For example, bazedoxifene has been shown to inhibit the proliferation of ovarian cancer cells by modulating estrogen receptor activity. In vitro studies demonstrated that bazedoxifene effectively reduced cell invasion and proliferation induced by estrogens like 17β-estradiol .
Estrogen Receptor Modulation
This compound functions as a selective estrogen receptor modulator (SERM), influencing estrogen receptor pathways crucial for cancer progression. Its derivatives have been tested for their ability to bind to estrogen receptors, potentially offering therapeutic benefits in conditions like breast and ovarian cancer .
Case Studies and Research Findings
Case Study: Bazedoxifene in Ovarian Cancer Treatment
In a study published in Cancer Research, bazedoxifene was synthesized from this compound and evaluated for its effects on ovarian cancer cells. The results indicated that treatment with bazedoxifene significantly inhibited cell growth and reduced tumor burden in animal models, suggesting its potential as a therapeutic agent against ovarian cancer .
Research Findings: Hormonal Influence on Cancer Progression
A comprehensive study examined the role of hormonal modulation in cancer progression using various compounds derived from this compound. The findings revealed that while some compounds increased tumor cell invasion, others, like bazedoxifene, counteracted these effects by blocking estrogen receptor activation .
Safety and Toxicological Profile
Despite its promising biological activities, the safety profile of this compound remains under investigation. Preliminary data suggest potential irritative effects on skin and eyes; however, comprehensive toxicological studies are still needed to fully understand its safety profile .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-benzyloxypropiophenone, and what are the critical reaction parameters?
The compound can be synthesized via α-bromination of this compound precursors using cupric bromide (CuBr₂) in a solvent mixture of ethyl acetate (AcOEt) and chloroform (CHCl₃). This method achieves yields of 82.6–97.5%, with purity confirmed by IR and ¹H NMR spectroscopy. Key parameters include maintaining stoichiometric control of CuBr₂, reaction temperature (typically 25–50°C), and inert atmosphere conditions to prevent oxidation .
Q. What safety precautions are essential when handling this compound in the laboratory?
- PPE Requirements : Wear nitrile or neoprene gloves (tested for chemical permeation resistance), safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is required if aerosolization occurs .
- Environmental Hazards : Classified as acutely and chronically toxic to aquatic life. Avoid release into drains; collect spills using HEPA-filter vacuums and dispose via hazardous waste protocols .
- Storage : Store below -20°C in airtight containers to prevent degradation and dust accumulation, which may pose explosion risks .
Q. How can researchers verify the purity of this compound, and what analytical techniques are most effective?
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard for purity assessment. For example:
- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase gradients of acetonitrile/water (70:30 v/v) are typical .
- GC-MS : Electron ionization (EI) at 70 eV with helium carrier gas helps identify impurities. Retention times and mass spectra should match certified reference standards .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthesis yields for this compound derivatives?
Discrepancies in yields (e.g., 82.6% vs. 97.5%) often arise from variations in solvent purity, bromination agent (CuBr₂ vs. alternative catalysts), or side reactions during workup. To address this:
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent ratio, reaction time).
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track bromination progress and optimize quenching steps .
- Reproducibility : Cross-validate results with independent labs using standardized protocols .
Q. What methodological challenges arise in quantifying this compound in environmental or biological matrices?
- Matrix Interference : Co-eluting compounds in biological samples (e.g., plasma) require solid-phase extraction (SPE) with C18 cartridges and derivatization (e.g., silylation for GC-MS).
- Detection Limits : LC-MS/MS with multiple reaction monitoring (MRM) improves sensitivity (LOD < 0.1 ng/mL) but requires deuterated internal standards (e.g., d₅-4-benzyloxypropiophenone) to correct for ion suppression .
- Data Validation : Use interlaboratory comparisons and spike-recovery studies (85–115% recovery acceptable) .
Q. How can researchers mitigate the environmental impact of this compound during large-scale studies?
- Green Chemistry Alternatives : Replace halogenated solvents (e.g., CHCl₃) with cyclopentyl methyl ether (CPME) or 2-methyl-THF in bromination reactions .
- Waste Minimization : Implement solvent recovery systems (e.g., rotary evaporation with cold traps) and catalytic methods to reduce CuBr₂ usage .
- Ecotoxicity Screening : Use Daphnia magna or algal growth inhibition tests to assess chronic aquatic toxicity, as mandated by OECD guidelines .
Q. Methodological Tables
Table 1: Comparison of Analytical Techniques for this compound
Table 2: Hazard Mitigation Strategies
Hazard Type | Mitigation Strategy | Evidence |
---|---|---|
Carcinogenicity | Use fume hoods; limit aerosol generation | |
Aquatic Toxicity | Neutralize waste pH to 7 before disposal | |
Dust Explosion | Store in inert gas-purged containers |
Properties
IUPAC Name |
1-(4-phenylmethoxyphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-2-16(17)14-8-10-15(11-9-14)18-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFGSOJYHVTNDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196343 | |
Record name | p-Benzyloxypropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4495-66-3 | |
Record name | 1-[4-(Phenylmethoxy)phenyl]-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4495-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Benzyloxypropiophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004495663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4495-66-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41188 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | p-Benzyloxypropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-benzyloxypropiophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.536 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Benzyloxypropiophenone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AE8SS5B76 | |
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